5-(5-Ethylthiophen-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a thienyl group, a trifluoromethyl group, a pyrazolopyrimidine core, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Thienyl and Trifluoromethyl Groups: The thienyl and trifluoromethyl groups are introduced through substitution reactions. These reactions may require the use of specific catalysts and solvents to achieve high yields.
Formation of the Oxadiazole Ring: The final step involves the cyclization of intermediates to form the oxadiazole ring. This step may involve the use of dehydrating agents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl and pyrazolopyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium and platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-[5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is investigated for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 2-[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-thiadiazole
- 2-[5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-triazole
Uniqueness
The uniqueness of 2-[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H14F3N5OS |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H14F3N5OS/c1-2-13-8-9-16(31-13)14-10-17(21(22,23)24)29-18(25-14)11-15(28-29)20-27-26-19(30-20)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
UDOSGFGBQFWXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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